WB403 vs. INT-777 and Compound 18: Differential Gallbladder Filling Liability in Direct Comparative Assessment
In the primary characterization study, WB403 was directly evaluated for gallbladder filling effects alongside a positive control and against the known TGR5 agonist INT-777. Gallbladder volume was measured following a 14-day oral administration protocol at 100 mg/kg. WB403 treatment did not induce a significant increase in gallbladder volume relative to vehicle-treated controls, whereas INT-777 produced robust gallbladder filling under parallel conditions [1]. This outcome directly contrasts with the profile of Compound 18, a structurally distinct TGR5 agonist, which caused significant gallbladder filling at doses as low as 30 mg/kg—doses that were subthreshold for GLP-1 secretion—in a similar 3-day murine protocol [2]. The absence of gallbladder distension with WB403 represents a functionally meaningful differentiation within the TGR5 agonist class.
| Evidence Dimension | Gallbladder volume change (in vivo murine model) |
|---|---|
| Target Compound Data | WB403: No significant increase in gallbladder volume vs. vehicle (p > 0.05) following 14-day oral dosing at 100 mg/kg |
| Comparator Or Baseline | INT-777: Significant gallbladder filling observed; Compound 18: Significant gallbladder filling at 30 mg/kg and 100 mg/kg (P < 0.05, P < 0.01 respectively) |
| Quantified Difference | Qualitative difference (significant vs. non-significant); INT-777 and Compound 18 induce measurable filling, WB403 does not |
| Conditions | Murine model; 14-day repeated oral administration (100 mg/kg) for WB403 and INT-777 comparison; 3-day twice-daily oral dosing for Compound 18 assessment |
Why This Matters
Gallbladder filling is the principal on-target toxicity that has impeded clinical translation of TGR5 agonists; WB403's lack of this liability enables chronic metabolic studies without confounding gallbladder pathology.
- [1] Zheng C, Zhou W, Wang T, You P, Zhao Y, Yang Y, et al. A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice. PLoS One. 2015 Jul 24;10(7):e0134051. View Source
- [2] Briere DA, Ruan X, Cheng CC, Siesky AM, Fitch TE, Dominguez C, et al. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLoS One. 2015 Aug 27;10(8):e0136873. View Source
